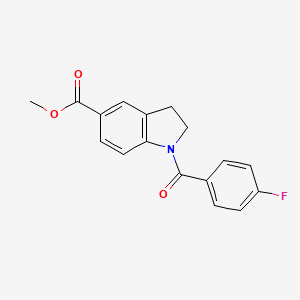methanone](/img/structure/B7539330.png)
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone, also known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP belongs to the class of pyrazolone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is believed to exert its biological effects by binding to the NMDA receptor, which is a type of glutamate receptor that plays a key role in the regulation of synaptic plasticity and memory formation. By binding to the NMDA receptor, [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone can modulate the activity of this receptor, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has also been found to have analgesic effects by reducing pain sensitivity. Additionally, [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been shown to have anticonvulsant effects by reducing the activity of neurons in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the function of the NMDA receptor and its role in various biological processes. However, one limitation of using [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone. One area of interest is the development of new derivatives of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the use of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone as a tool to study the function of the NMDA receptor in various disease states, such as Alzheimer's disease or schizophrenia. Additionally, there is interest in exploring the potential use of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone as a therapeutic agent for various neurological disorders.
Synthesis Methods
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Another method involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting intermediate with 3-methyl-1-phenyl-1H-pyrazol-5-amine. Both methods result in the formation of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone, which can be purified using standard techniques.
Scientific Research Applications
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has also been studied for its potential use as a tool to study the function of the central nervous system. For example, [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been used to study the role of the N-methyl-D-aspartate (NMDA) receptor in the development of neuropathic pain.
properties
IUPAC Name |
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-11-6-2-1-5-10(11)12-9-13(17-16-12)14(19)18-7-3-4-8-18/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQJOBZRAKUCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7539251.png)
![N-(2-methoxyethyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B7539253.png)
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)
![Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7539275.png)
![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)
![2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7539304.png)

![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)


![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)